molecular formula C17H25NO3 B1252730 Sessilifoliamide C

Sessilifoliamide C

Cat. No.: B1252730
M. Wt: 291.4 g/mol
InChI Key: UCPFAONBHXOZTR-XGUBFFRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sessilifoliamide C is a natural product found in Stemona sessilifolia with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Sessilifoliamide C has been a subject of interest in synthetic chemistry. A study by Olivier, Bissember, and Smith (2021) reported the first total synthesis of this compound from a simple pyrrole substrate. This synthesis was part of their work on the Stemona alkaloids, which also included sessilifoliamides B and D (Olivier, Bissember, & Smith, 2021).
  • In another research, Hoye and Wipf (2011) presented the first total synthesis of (-)-sessilifoliamide C. They utilized [3,3]-sigmatropic rearrangements in their convergent route, providing insights into the tricyclic structure common to sessilifoliamides (Hoye & Wipf, 2011).

Biological Applications and Potential

  • A study by Hou et al. (2019) on the asymmetric syntheses of tuberostemoamide and sessilifoliamide A, closely related to this compound, revealed significant differences in biological activities of their epimers. They found that one epimer, 11,13-Bis-epi-sessilifoliamide A, could be a selective BChE inhibitor for treating neurodegenerative diseases, indicating potential therapeutic applications for sessilifoliamides (Hou et al., 2019).

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(9R,9aS)-9-[(1S)-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propyl]-1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one

InChI

InChI=1S/C17H25NO3/c1-3-12(15-10-11(2)17(20)21-15)13-6-4-5-9-18-14(13)7-8-16(18)19/h10,12-15H,3-9H2,1-2H3/t12-,13+,14-,15-/m0/s1

InChI Key

UCPFAONBHXOZTR-XGUBFFRZSA-N

Isomeric SMILES

CC[C@@H]([C@H]1CCCCN2[C@H]1CCC2=O)[C@@H]3C=C(C(=O)O3)C

Canonical SMILES

CCC(C1CCCCN2C1CCC2=O)C3C=C(C(=O)O3)C

Synonyms

sessilifoliamide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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